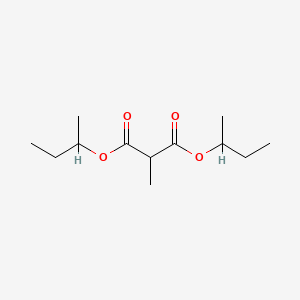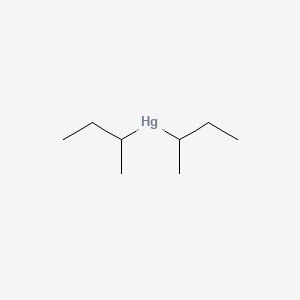
MERCURY, DI-sec-BUTYL-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mercury, di-sec-butyl- is an organomercury compound where two sec-butyl groups are bonded to a mercury atom. Organomercury compounds are known for their significant applications in various fields, including organic synthesis and industrial processes. they are also recognized for their toxicity and environmental impact.
準備方法
Synthetic Routes and Reaction Conditions
Mercury, di-sec-butyl- can be synthesized using the Grignard reagent method. This involves the reaction of sec-butylmagnesium bromide with mercuric chloride. The reaction proceeds as follows:
- Preparation of sec-butylmagnesium bromide by reacting sec-butyl bromide with magnesium in dry ether.
- Reaction of the prepared Grignard reagent with mercuric chloride to form mercury, di-sec-butyl-.
The reaction conditions typically require an inert atmosphere to prevent oxidation and moisture, which can interfere with the reaction .
Industrial Production Methods
Industrial production of mercury, di-sec-butyl- is less common due to the toxicity of mercury compounds. when produced, it follows similar synthetic routes as described above, with stringent controls to manage and mitigate the release of mercury into the environment.
化学反応の分析
Types of Reactions
Mercury, di-sec-butyl- undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form mercury(II) compounds.
Reduction: It can be reduced to elemental mercury.
Substitution: The sec-butyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can facilitate substitution reactions.
Major Products Formed
Oxidation: Mercury(II) oxide (HgO) or other mercury(II) salts.
Reduction: Elemental mercury (Hg).
Substitution: Various organomercury compounds depending on the substituent used.
科学的研究の応用
Mercury, di-sec-butyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-mercury bonds.
Biology: Studied for its toxicological effects on biological systems.
Medicine: Investigated for its potential use in pharmaceuticals, although its toxicity limits its applications.
Industry: Used in the production of certain types of catalysts and in the study of reaction mechanisms involving mercury compounds
作用機序
The mechanism of action of mercury, di-sec-butyl- involves the interaction of the mercury atom with various molecular targets. Mercury can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzymes and other proteins, causing toxic effects in biological systems .
類似化合物との比較
Similar Compounds
Dimethylmercury: Another organomercury compound with two methyl groups bonded to mercury.
Diethylmercury: Similar structure with two ethyl groups.
Diphenylmercury: Contains two phenyl groups bonded to mercury.
Uniqueness
Mercury, di-sec-butyl- is unique due to the presence of sec-butyl groups, which provide different steric and electronic properties compared to other organomercury compounds. This can influence its reactivity and interactions with other molecules .
特性
CAS番号 |
691-88-3 |
|---|---|
分子式 |
C8H18Hg |
分子量 |
314.82 g/mol |
IUPAC名 |
di(butan-2-yl)mercury |
InChI |
InChI=1S/2C4H9.Hg/c2*1-3-4-2;/h2*3H,4H2,1-2H3; |
InChIキー |
WMBMHYBGXVKXNB-UHFFFAOYSA-N |
正規SMILES |
CCC(C)[Hg]C(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


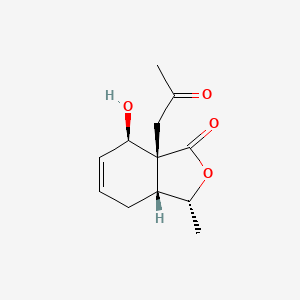
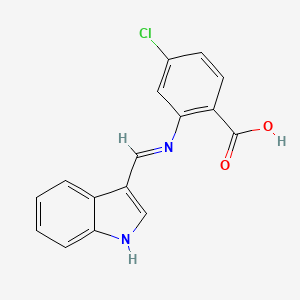
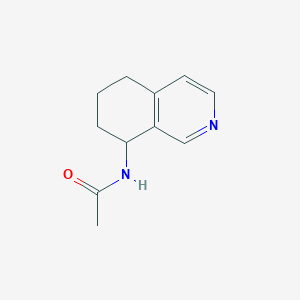
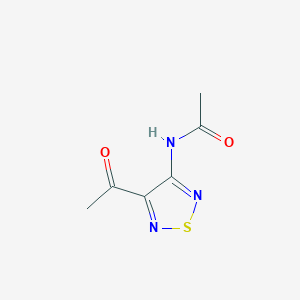
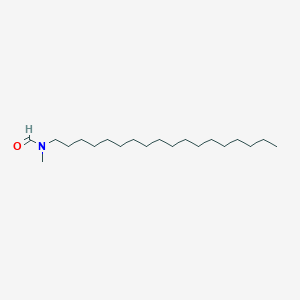
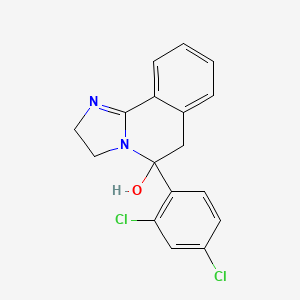


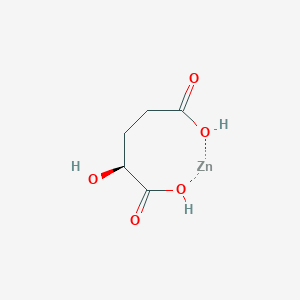



![Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl-](/img/structure/B13811431.png)
